Intramolecular Hydrogen Bond Fixation: Scaffold Stability Advantage Over the Standard PARP-1 Inhibitor 5-Aminoisoquinolin-1-one (5-AIQ)
The quinoline-8-carboxamide scaffold enforces a bioactive conformation via an intramolecular hydrogen bond, a structural attribute absent in the non-quinoline standard inhibitor 5-aminoisoquinolin-1-one (5-AIQ). Experimentally, the most basic analog leveraging this conformational lock, 2-methylquinoline-8-carboxamide, inhibited human recombinant PARP-1 with an IC50 of 500 nM, representing a 3.6-fold improvement in potency over 5-AIQ (IC50 = 1.8 µM) . As an N-substituted derivative, N-cyclopentylquinoline-8-carboxamide inherits this core conformational stabilization.
| Evidence Dimension | PARP-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | N-cyclopentylquinoline-8-carboxamide: Not directly reported for PARP-1; scaffold class representative 2-methylquinoline-8-carboxamide IC50 = 500 nM. |
| Comparator Or Baseline | 5-Aminoisoquinolin-1-one (5-AIQ): IC50 = 1.8 µM. |
| Quantified Difference | Class representative achieves 3.6-fold lower IC50 (720% relative potency increase) vs. 5-AIQ baseline. |
| Conditions | Human recombinant PARP-1 enzyme inhibition assay (Trevigen colorimetric assay). |
Why This Matters
The scaffold's enforced conformational stability provides a pre-validated potency advantage over non-quinoline PARP-1 inhibitors, essential for selecting a chemical starting point in DNA-repair targeted drug discovery.
- [1] Lord, A. M.; Mahon, M. F.; Lloyd, M. D.; Threadgill, M. D. Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. J. Med. Chem. 2009, 52 (3), 868–877. View Source
